4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-
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Overview
Description
4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- typically involves the reaction of piperidine with various reagents to introduce the desired functional groupsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include elevated temperatures and the use of solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.
Scientific Research Applications
4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mycobacterial aspartyl-tRNA synthetase (AspS), which is crucial for protein synthesis in bacteria . By inhibiting this enzyme, the compound can exert antimicrobial effects, making it a promising candidate for the development of new antibiotics.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxamide: A simpler derivative with similar structural features but lacking the acetyl and dichlorophenoxy groups.
1-Benzyl-4-cyclohexylamino-4-piperidinecarboxamide: Another piperidine derivative with different substituents on the piperidine ring.
Uniqueness
What sets 4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]- apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the 2-(2,4-dichlorophenoxy)phenyl group, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Properties
CAS No. |
919118-24-4 |
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Molecular Formula |
C20H20Cl2N2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-13(25)24-10-8-14(9-11-24)20(26)23-17-4-2-3-5-19(17)27-18-7-6-15(21)12-16(18)22/h2-7,12,14H,8-11H2,1H3,(H,23,26) |
InChI Key |
CXNQUVVOAPIHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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